2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide
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Overview
Description
2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a methylbenzenesulfonamido group, and a cyclohexylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride to form N-benzyl-4-methylbenzenesulfonamide. This intermediate is then reacted with cyclohexylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Benzyl4-methylbenzenesulfonamido)acetic acid
- 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide
- Ethyl 4-[2-(N-Benzyl4-methylbenzenesulfonamido)acetamido]benzoate
Uniqueness
2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H28N2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C22H28N2O3S/c1-18-12-14-21(15-13-18)28(26,27)24(16-19-8-4-2-5-9-19)17-22(25)23-20-10-6-3-7-11-20/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16-17H2,1H3,(H,23,25) |
InChI Key |
CBWWCAYDGGJKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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